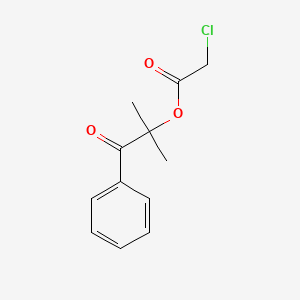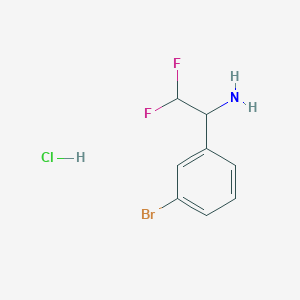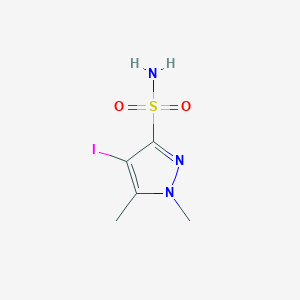![molecular formula C9H4ClF3OS B6298704 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one CAS No. 1980043-48-8](/img/structure/B6298704.png)
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one (7-Cl-TFTB) is an organic compound belonging to the class of benzothiophenes. It has a wide range of applications in the fields of organic chemistry, materials science, and pharmaceuticals. 7-Cl-TFTB has been studied extensively in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has been studied extensively in recent years due to its unique properties and potential applications. It has been used as a ligand in the synthesis of organometallic complexes, as a precursor in the synthesis of organic semiconductors, and as a building block in the synthesis of polymers. It has also been used in the development of molecular switches and molecular machines. Additionally, 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has been studied for its potential applications in the fields of drug delivery and drug design.
Wirkmechanismus
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is known to act as a Lewis acid, meaning that it is capable of forming bonds with electron-rich species, such as carbon dioxide and nitrogen dioxide. This property of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one makes it an attractive candidate for the development of molecular switches and molecular machines. Additionally, 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has been studied for its potential applications in the fields of drug delivery and drug design due to its ability to bind to specific targets in the body.
Biochemical and Physiological Effects
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has been studied for its potential effects on biochemical and physiological processes. It has been found to be a weak inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is an attractive compound for use in laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, it has a wide range of potential applications, making it a versatile compound for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. For example, 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is a relatively unstable compound, meaning that it can degrade over time. Additionally, it can be difficult to obtain in large quantities due to its limited availability.
Zukünftige Richtungen
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has a wide range of potential applications, making it an attractive compound for further research. Possible future directions for 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one include its use as a ligand in the synthesis of organometallic complexes, as a precursor in the synthesis of organic semiconductors, and as a building block in the synthesis of polymers. Additionally, 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one could be studied for its potential applications in the fields of drug delivery and drug design. Finally, further research could be done on the biochemical and physiological effects of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one, as well as its potential use in the treatment of certain diseases.
Synthesemethoden
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is synthesized through a palladium-catalyzed cross-coupling reaction between 7-chloro-6-(trifluoromethyl)benzo[b]thiophene and ethyl bromide. This reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction is carried out at a temperature of 80-100°C for 10-15 hours. The yield of the reaction is typically between 80-90%.
Eigenschaften
IUPAC Name |
7-chloro-6-(trifluoromethyl)-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGOJXSQJVEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-(trifluoromethyl)benzo[B]thiophen-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)




![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)





